4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(3,4-DI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(3,4-DI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2,4-dichlorobenzaldehyde with an appropriate amine, followed by cyclization with a thiosemicarbazide derivative. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
- Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: Possible use as a fungicide or pesticide due to its chemical structure.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(3,4-DI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Benzylidene Amines: Compounds with similar benzylidene groups, known for their antimicrobial properties.
Thiosemicarbazides: Derivatives with sulfur-containing groups, often used in medicinal chemistry.
Uniqueness
4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(3,4-DI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C17H14Cl2N4O2S |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-24-14-6-4-10(7-15(14)25-2)16-21-22-17(26)23(16)20-9-11-3-5-12(18)8-13(11)19/h3-9H,1-2H3,(H,22,26)/b20-9+ |
InChI Key |
CNYKMPRIGTWZHV-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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